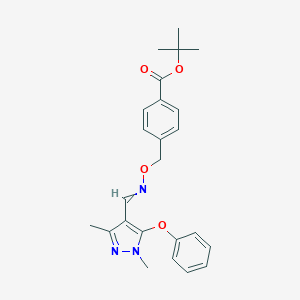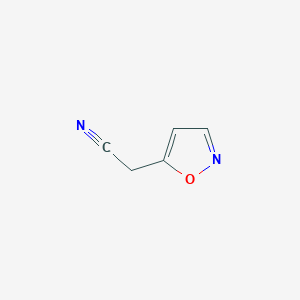![molecular formula C7H8F3NO2 B127963 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide CAS No. 154801-65-7](/img/structure/B127963.png)
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFA is a derivative of oxabicyclo[3.1.0]hexane and is widely used in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood, but it is believed to act on several molecular targets. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been found to modulate the activity of GABA receptors, which play a key role in the regulation of neurotransmitter release and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has several advantages as a research tool. It is highly stable and can be easily synthesized in large quantities. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is also soluble in a wide range of solvents, making it suitable for use in a variety of experimental setups. However, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has some limitations, including its potential toxicity and the need for specialized equipment for handling and storage.
Direcciones Futuras
There are several future directions for research on 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. One area of interest is the development of new drugs based on 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. Researchers are also exploring the potential use of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide as a tool for studying ion channels and receptors. Additionally, there is ongoing research on the toxicity and safety of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, which will be important for its future use in the pharmaceutical industry.
In conclusion, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a promising compound with a wide range of potential applications in scientific research. Its unique properties and pharmacological activities make it an attractive candidate for drug development and as a research tool. Further research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide involves the reaction of oxabicyclo[3.1.0]hexan-3-ol with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields high purity 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. This synthesis method has been widely adopted in the pharmaceutical industry due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
154801-65-7 |
|---|---|
Nombre del producto |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
Fórmula molecular |
C7H8F3NO2 |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+ |
Clave InChI |
FDSUHRGTBJKKFW-NVGWPGHNSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F |
SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
SMILES canónico |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Sinónimos |
Acetamide, 2,2,2-trifluoro-N-(1-alpha-,3-alpha-,5-alpha-)-6-oxabicyclo[3.1.0]hex-3-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)



